5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride
Overview
Description
“5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride” is a heterocyclic compound . It belongs to the class of 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like our compound of interest, has been a subject of research due to their pharmacological significance . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing scaffolds have been studied extensively . These compounds are known to participate in various chemical reactions due to their unique structure and properties .Safety and Hazards
The safety information available indicates that “5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride” may cause an allergic skin reaction (H317). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302 + P352) .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride is the Cyclin Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a decrease in the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, key proteins in the ERK signaling pathway . The suppression of this pathway can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
The ERK signaling pathway is the primary biochemical pathway affected by this compound . This pathway plays a critical role in regulating cell proliferation and survival . By inhibiting this pathway, the compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. The compound induces cell cycle arrest and apoptosis in cancer cells . It also regulates cell cycle-related and apoptosis-related proteins in these cells .
Biochemical Analysis
Biochemical Properties
5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride plays a crucial role in biochemical reactions, particularly in enzyme inhibition. This compound interacts with several enzymes, including cyclin-dependent kinases (CDKs) and protein kinases, by binding to their active sites and inhibiting their activity . These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells . Additionally, this compound affects gene expression by upregulating p21 and downregulating c-MYC, leading to altered cellular metabolism and reduced cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs, and inhibits their activity by forming stable complexes . This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression, leading to cell cycle arrest and apoptosis. Additionally, the compound’s interaction with transcription factors and other regulatory proteins results in changes in gene expression, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, potentially affecting its efficacy in biochemical assays. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as cell cycle arrest and apoptosis, persist over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects, emphasizing the need for careful dosage management in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, the compound’s effects on metabolic pathways can result in changes in cellular energy production and utilization, contributing to its overall biochemical impact .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and activity. The distribution of the compound within tissues is also affected by its affinity for specific binding proteins, which can modulate its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and regulatory proteins . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to specific subcellular compartments, influencing its biochemical effects . The localization of the compound within specific organelles, such as the mitochondria and endoplasmic reticulum, can also impact its role in cellular metabolism and signaling pathways .
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4O2S/c6-3-1-2-11-4(8-3)9-5(10-11)14(7,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOPVYLMRIZALC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)S(=O)(=O)Cl)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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